Tacrine
Overview
Description
Mechanism of Action
Target of Action
Tacrine, also known as tetrahydroaminoacridine (THA), primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the cholinergic system, which plays a significant role in memory and cognition . By inhibiting AChE, this compound increases the concentration of acetylcholine, a neurotransmitter, in the brain .
Mode of Action
This compound acts as a reversible cholinesterase inhibitor . It binds to AChE and inactivates it, preventing the hydrolysis of acetylcholine . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function . The increased acetylcholine levels can then improve communication between nerve cells in the brain, which are affected in Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft . This allows for prolonged interaction of acetylcholine with its receptors, enhancing cholinergic transmission . This is particularly beneficial in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Pharmacokinetics
This compound exhibits a low oral bioavailability, ranging from 2.4% to 36%, due to extensive first-pass metabolism . It is primarily metabolized in the liver by the enzyme CYP1A2 . The drug has a short elimination half-life of 2-4 hours, and it is excreted via the kidneys . The pharmacokinetic profile of this compound is nonlinear, with disproportionately low oral bioavailability at low doses compared to higher doses .
Result of Action
The inhibition of AChE and subsequent increase in acetylcholine levels by this compound can lead to improved cognitive function in patients with Alzheimer’s disease . This compound use has been associated with hepatotoxicity, leading to its withdrawal from the market .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of more eco-friendly solvents such as deep eutectic solvents (DESs) in the synthesis of this compound can enhance its yield . Furthermore, the development of this compound derivatives or hybrids has been explored to improve its therapeutic efficacy and reduce side effects .
Biochemical Analysis
Biochemical Properties
Tacrine plays a crucial role in biochemical reactions by inhibiting acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. By binding to acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at cholinergic synapses. This interaction enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are prominent. This compound also interacts with other biomolecules such as butyrylcholinesterase and histamine N-methyltransferase, further influencing neurotransmitter levels and signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound enhances cholinergic transmission by increasing acetylcholine levels, which improves cognitive function. This compound also induces hepatotoxicity, characterized by oxidative stress and mitochondrial dysfunction in hepatocytes. This hepatotoxic effect is mediated through the inhibition of glycogen synthase kinase-3β and the induction of oxidative stress, leading to cell death and liver damage . Additionally, this compound has been shown to disrupt the proper assembly of oligomeric acetylcholinesterase in the endoplasmic reticulum, causing endoplasmic reticulum stress and apoptosis in neuronal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its reversible binding to acetylcholinesterase, thereby inhibiting the hydrolysis of acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. This compound’s binding to acetylcholinesterase occurs near the enzyme’s catalytic active site, preventing the breakdown of acetylcholine. Additionally, this compound interacts with other enzymes such as butyrylcholinesterase and histamine N-methyltransferase, further modulating neurotransmitter levels and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is rapidly absorbed and distributed within the body, with peak plasma concentrations achieved within a few hours. Its hepatotoxic effects become evident within 24 hours of administration, characterized by increased enzyme activities of serum aspartate aminotransferase and alanine aminotransferase. These enzyme levels return to normal within 72 hours, indicating a transient hepatotoxic effect . Long-term studies have shown that this compound’s hepatotoxicity can lead to chronic liver damage if not properly managed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound improves cognitive function and reverses deficits in memory and learning. At higher doses, this compound induces hepatotoxicity, characterized by elevated liver enzyme levels and histopathological changes in liver tissue. The median lethal dose of this compound in rats is approximately 40 mg/kg, indicating a narrow therapeutic window. Chronic administration of high doses of this compound can lead to severe liver damage and other adverse effects .
Metabolic Pathways
This compound is primarily metabolized in the liver via hydroxylation by the enzyme cytochrome P450 1A2. The major metabolites of this compound include 1-hydroxy-tacrine, 2-hydroxy-tacrine, and 4-hydroxy-tacrine, which are further conjugated with glucuronic acid and excreted in the urine. The metabolism of this compound is crucial for its elimination from the body, and any impairment in liver function can lead to increased toxicity .
Transport and Distribution
This compound is rapidly absorbed and widely distributed within the body, with a large volume of distribution. It crosses the blood-brain barrier and accumulates in the brain, where it exerts its therapeutic effects. This compound is also distributed to other tissues such as the liver, kidneys, and adrenal glands. The transport of this compound into the brain is facilitated by its lipophilic nature, allowing it to cross cell membranes easily .
Subcellular Localization
Within cells, this compound is primarily localized in the endoplasmic reticulum and mitochondria. In the endoplasmic reticulum, this compound disrupts the proper assembly of oligomeric acetylcholinesterase, leading to endoplasmic reticulum stress and apoptosis. In mitochondria, this compound induces oxidative stress and mitochondrial dysfunction, contributing to its hepatotoxic effects. The subcellular localization of this compound is crucial for its activity and toxicity, as it directly influences cellular processes and organelle function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tacrine can be synthesized through various methods. One sustainable and efficient method involves the use of deep eutectic solvents (DESs) under aerobic conditions, achieving a 98% yield . This method replaces volatile organic compounds with more eco-friendly solvents, making it a greener alternative. The optimized protocol scales easily to 3 grams of substrate without yield loss and extends successfully to this compound derivatives with reduced hepatotoxicity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned green chemistry methods. The use of DESs in industrial production not only enhances yield but also reduces the environmental impact, aligning with the growing demand for sustainable and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: Tacrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or alkylating agents under controlled conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Dihydrothis compound.
Substitution: Various this compound derivatives with modified functional groups.
Scientific Research Applications
Tacrine has a wide range of scientific research applications, including:
Chemistry: this compound and its derivatives are used as scaffolds for developing multi-target agents.
Biology: this compound is studied for its interactions with various biological targets, including acetylcholinesterase and butyrylcholinesterase.
Comparison with Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used for Alzheimer’s disease.
Galantamine: A natural alkaloid used for the treatment of mild to moderate Alzheimer’s disease.
Rivastigmine: A reversible cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer’s and Parkinson’s disease.
Tacrine’s uniqueness lies in its simple structure and high potency, making it a valuable compound for further research and development despite its withdrawal from the market .
Properties
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJREFDVOIBQDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1684-40-8 (hydrochloride) | |
Record name | Tacrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1037272 | |
Record name | Tacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tacrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.36e-01 g/L | |
Record name | Tacrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00382 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tacrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of tacrine is not fully known, but it is suggested that the drug is an anticholinesterase agent which reversibly binds with and inactivates cholinesterases. This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses. The result is a prolonged effect of acetylcholine. | |
Record name | Tacrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00382 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
321-64-2, 206658-92-6 | |
Record name | Tacrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tacrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00382 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tacrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tacrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VX7YNB537 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tacrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183.5 °C | |
Record name | Tacrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00382 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tacrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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